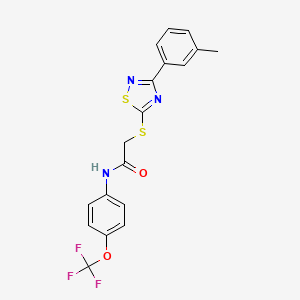

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core. Its structure includes:

- Position 3: Substituted with a meta-tolyl (m-tolyl; 3-methylphenyl) group.

- Position 5: A thioether (-S-) linkage to an acetamide moiety.

- Acetamide side chain: The N-atom is substituted with a 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties via the trifluoromethoxy (-OCF₃) substituent.

This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c1-11-3-2-4-12(9-11)16-23-17(28-24-16)27-10-15(25)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNMDVBDHFCVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound includes:

- A thiadiazole ring , which is known for its pharmacological significance.

- An m-tolyl group , enhancing lipophilicity and biological interactions.

- A trifluoromethoxy phenyl group , which may influence its reactivity and interaction with biological targets.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃ClF₃N₃OS₂ |

| Molecular Weight | 443.9 g/mol |

| CAS Number | 864918-05-8 |

Anticancer Properties

Thiadiazole derivatives, including the compound , have shown significant anticancer activities through various mechanisms:

- Cell Cycle Arrest and Apoptosis : Research indicates that these compounds can induce apoptosis in cancer cells by activating caspases, particularly procaspase-3 to caspase-3, leading to programmed cell death. For instance, studies have demonstrated that certain thiadiazole derivatives activate procaspase-3 in cancer cell lines, resulting in a marked increase in apoptosis rates .

- Inhibition of Tumor Growth : In vivo studies have illustrated that compounds similar to this compound can significantly reduce tumor size in mouse models. The mechanism often involves the modulation of multiple signaling pathways associated with cell survival and proliferation .

- Selectivity Against Cancer Cells : The selectivity of these compounds for cancer cells over normal cells has been a focal point in research. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring and substituents can enhance selectivity and potency against specific cancer types .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

- Antidiabetic Effects : Some studies suggest that thiadiazole derivatives can influence glucose metabolism, potentially offering therapeutic benefits in diabetes management.

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of carbonic anhydrases (hCA I and hCA II), showing better activity than standard drugs like acetazolamide. This suggests potential applications in conditions where modulation of acid-base balance is crucial .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiadiazole derivatives against breast cancer cell lines (e.g., MCF-7), the compound exhibited IC₅₀ values indicating potent cytotoxicity. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Enzyme Inhibition

A comparative analysis of enzyme inhibition showed that the compound outperformed traditional inhibitors against hCA I and hCA II. This finding supports its potential role in treating conditions like glaucoma or edema where carbonic anhydrase plays a significant role .

Scientific Research Applications

Structural Overview

This compound features:

- A thiadiazole ring , which is known for various biological activities.

- An acetamide group , enhancing its pharmacological properties.

- A trifluoromethoxy substituent, which can increase lipophilicity and influence biological interactions.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide have been tested against various cancer cell lines:

- Cytotoxicity Testing : In studies involving derivatives of 1,3,4-thiadiazole, compounds showed varying degrees of cytotoxicity against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The IC50 values for these compounds were assessed using the MTT assay method, revealing their potential as anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The presence of the thiadiazole moiety contributes to the compound's ability to inhibit bacterial growth. Studies have shown that modifications in the substituents can enhance or diminish this activity, indicating a structure-activity relationship that is crucial for developing effective antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Amidation Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the acetamide bond under mild conditions.

- Biocatalytic Approaches : Recent advancements have introduced biocatalytic methods that utilize enzymes to promote the synthesis of thiadiazole derivatives efficiently . This method allows for milder reaction conditions and higher yields.

Study on Anticancer Activity

A comprehensive study evaluated a series of 1,3,4-thiadiazole derivatives against several cancer cell lines. The findings indicated that specific structural modifications significantly influenced cytotoxic activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .

Synthesis of Thiadiazole Derivatives

Another research focused on synthesizing novel thiadiazole derivatives through a biocatalytic strategy involving Myceliophthora thermophila laccase. The study demonstrated that this method could yield various derivatives with promising biological activities while maintaining environmental sustainability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity and physicochemical properties of thiadiazole/triazole-acetamide derivatives are heavily influenced by substituents on the core heterocycle and the aromatic side chains. Below is a comparative analysis:

Key Observations:

Heterocycle Core :

- The 1,2,4-thiadiazole core in the target compound is less common in kinase inhibitors compared to 1,2,4-triazole derivatives (e.g., ). Thiadiazoles are associated with broader antimicrobial and anticancer activities .

- Triazolo-thiadiazoles (e.g., ) exhibit potent kinase inhibition (CDK5/p25 IC₅₀ ~30–42 nM), likely due to enhanced π-π stacking with kinase domains.

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The 4-(trifluoromethoxy)phenyl group in the target compound enhances metabolic stability and membrane permeability compared to electron-donating groups (e.g., 2-methylphenyl in ) .

- Aromatic Substituents : The m-tolyl group may improve lipophilicity, aiding cellular uptake, while analogs with 4-chlorophenyl () or fluorophenyl () substituents show enhanced anticancer activity.

Biological Activity: Anticancer activity in thiadiazole derivatives (e.g., ’s compound 7b, IC₅₀ = 1.61 μg/mL) correlates with thioether linkages and aryl substitutions. The target compound’s trifluoromethoxy group may similarly enhance cytotoxicity. Kinase inhibition (e.g., CDK5/p25 in , EGFR in ) is influenced by heterocycle rigidity and substituent bulk. The target compound lacks direct kinase data but shares structural motifs with known inhibitors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with substituted carboxylic acids under reflux in ethanol or toluene/water mixtures (5–7 hours, 80–90°C) .

Thioether linkage : Reaction of the thiadiazole intermediate with chloroacetamide derivatives in the presence of sodium azide (NaN₃) or triethylamine, followed by reflux in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

- Key variables affecting yield include solvent polarity, catalyst selection (e.g., NaN₃ vs. K₂CO₃), and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole ring and substituent positions. Aromatic protons in the m-tolyl group appear as a multiplet (δ 7.2–7.5 ppm), while the trifluoromethoxy group shows a singlet at δ 4.3–4.5 ppm .

- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide) and 690–710 cm⁻¹ (C-S-C stretch in thiadiazole) .

- HPLC-MS : Retention time and molecular ion ([M+H]⁺) for purity validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR). The thiadiazole sulfur and acetamide carbonyl groups show hydrogen bonding with active-site residues (e.g., Lys421 in EGFR) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability in anticancer assays)?

- Methodological Answer :

- Structural Analog Analysis : Compare substituent effects (e.g., m-tolyl vs. p-fluorophenyl) on activity using SAR tables. Meta-substituted aryl groups enhance hydrophobic interactions .

- Assay Standardization : Control variables like cell line (HeLa vs. MCF-7), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%) .

- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) between triplicate measurements .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability : The CF₃O group resists oxidative degradation in microsomal assays (t₁/₂ > 120 minutes vs. 30 minutes for methoxy analogs) .

- Plasma Protein Binding : >90% binding observed via ultrafiltration, attributed to hydrophobic and π-π interactions .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory activity?

- Methodological Answer :

- COX-2 Inhibition : Use a colorimetric assay (Cayman Chemical Kit) with IC₅₀ determination via nonlinear regression .

- NF-κB Luciferase Reporter Assay : Treat RAW 264.7 macrophages with LPS and measure luminescence suppression .

- Cytokine Profiling : ELISA for TNF-α and IL-6 levels in supernatant .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test ethanol/water (8:2), DMSO/hexane, or chloroform/methanol gradients .

- Slow Evaporation : Achieve monoclinic crystals (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K for high-resolution (<0.8 Å) structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.